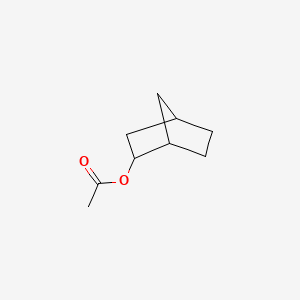
2-Deoxy-2-(formylamino)hexopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-デオキシ-2-(ホルミルアミノ)ヘキソピラノースは、炭水化物に一般的に見られる6員環構造であるヘキソピラノースの誘導体です。この化合物は、2位の炭素原子のヒドロキシル基がホルミルアミノ基に置換されていることを特徴としています。
2. 製法
合成経路と反応条件
2-デオキシ-2-(ホルミルアミノ)ヘキソピラノースの合成は、通常、以下の手順を伴います。
出発物質: 合成は、グルコースやガラクトースなどのヘキソピラノース誘導体から始まります。
ヒドロキシル基の保護: ヘキソピラノースのヒドロキシル基は、アシル化またはシリル化によって保護され、不要な反応を防ぎます。
ホルミルアミノ基の導入: 保護されたヘキソピラノースは、次にホルミル化され、2位の炭素原子がホルミル基に置換されます。これは、塩基の存在下、ギ酸またはホルミルクロリドを使用して行うことができます。
脱保護: 最終段階は、保護基を除去して2-デオキシ-2-(ホルミルアミノ)ヘキソピラノースを得ることです。
工業生産方法
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(formylamino)hexopyranose typically involves the following steps:
Starting Material: The synthesis begins with a hexopyranose derivative, such as glucose or galactose.
Protection of Hydroxyl Groups: The hydroxyl groups on the hexopyranose are protected using acylation or silylation to prevent unwanted reactions.
Introduction of Formylamino Group: The protected hexopyranose is then subjected to formylation, where a formyl group is introduced at the second carbon position. This can be achieved using formic acid or formyl chloride in the presence of a base.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
化学反応の分析
反応の種類
2-デオキシ-2-(ホルミルアミノ)ヘキソピラノースは、以下を含むさまざまな化学反応を起こすことができます。
酸化: ホルミル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: ホルミル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してアミンに還元できます。
置換: ホルミルアミノ基は、求核置換反応に関与し、他の官能基に置換されます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件。
置換: アミン、チオール、ハロゲン化物などの求核剤、しばしば触媒の存在下または還流条件下。
主な生成物
酸化: 2-デオキシ-2-(カルボキシルアミノ)ヘキソピラノース。
還元: 2-デオキシ-2-(アミノ)ヘキソピラノース。
置換: 使用される求核剤に応じて、さまざまな置換ヘキソピラノース誘導体。
科学的研究の応用
2-デオキシ-2-(ホルミルアミノ)ヘキソピラノースは、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: これは、代謝経路における潜在的な役割と、炭水化物代謝のプローブとしての研究対象です。
医学: 炭水化物処理酵素を標的とする薬剤の開発において、特に治療薬としての可能性を探索する研究が進められています。
産業: これは、特殊化学品の製造や、生物活性化合物の合成における中間体として使用される場合があります。
作用機序
2-デオキシ-2-(ホルミルアミノ)ヘキソピラノースの作用機序には、炭水化物代謝に関与する酵素などの特定の分子標的との相互作用が含まれます。ホルミルアミノ基は、酵素の活性部位と水素結合やその他の相互作用を形成し、その活性を阻害したり、その機能を変更したりする可能性があります。これは、さまざまな代謝経路や細胞プロセスに影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
2-アセトアミド-2-デオキシ-ヘキソピラノース: ホルミルアミノ基ではなくアセトアミド基を持つ同様の構造。
2-デオキシ-2-(ヘキサノイルアミノ)ヘキソピラノース: 2位の炭素原子のヘキサノイルアミノ基を含む。
2-デオキシ-2-(アセチルアミノ)ヘキソピラノース: 2位の炭素原子にアセチルアミノ基を持つ。
独自性
2-デオキシ-2-(ホルミルアミノ)ヘキソピラノースは、ホルミルアミノ基の存在によってユニークです。この基は、他の類似の化合物と比較して、独特の化学反応性と潜在的な生物活性を与えます。
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-hexopyranose: Similar structure with an acetamido group instead of a formylamino group.
2-Deoxy-2-(hexanoylamino)hexopyranose: Contains a hexanoylamino group at the second carbon position.
2-Deoxy-2-(acetylamino)hexopyranose: Features an acetylamino group at the second carbon position.
Uniqueness
2-Deoxy-2-(formylamino)hexopyranose is unique due to the presence of the formylamino group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds
特性
CAS番号 |
15961-56-5 |
|---|---|
分子式 |
C7H13NO6 |
分子量 |
207.18 g/mol |
IUPAC名 |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]formamide |
InChI |
InChI=1S/C7H13NO6/c9-1-3-5(11)6(12)4(8-2-10)7(13)14-3/h2-7,9,11-13H,1H2,(H,8,10) |
InChIキー |
FVMMQJUBNMOPPR-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(C(O1)O)NC=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)

![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)



![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)



![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)


